Home > Products > Building Blocks P8226 > 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid - 1130365-33-1

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid

Catalog Number: EVT-1665298
CAS Number: 1130365-33-1
Molecular Formula: C4H4BrNO3
Molecular Weight: 193.98 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Benzoylamino-3-bromo-4-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Compound Description: This compound is a promising N-protected α-amino acid synthesized from an unusual bromo dipole and a 4-(arylmethylene)oxazolone []. The crystal packing of this compound exists as a racemic mixture [].

3-Bromo-5-phenyl-4,5-dihydroisoxazole

Compound Description: Identified as a potent activator of the Nrf2/HO-1 pathway in THP-1 human monocytic cells []. This compound targets Cys151 of the BTB domain of Keap1, influencing the Nrf2/HO-1 axis and potentially offering therapeutic benefits for inflammation and infection [].

4,5-Dihydroisoxazole-5-carboxamides

Compound Description: These compounds are synthesized via a 1,3-dipolar cycloaddition of aromatic and aliphatic nitrile oxides to acrylamide and cinnamamide derivatives []. This reaction proceeds with high regio- and stereoselectivity, resulting in enantiopure 4,5-dihydroisoxazole-5-carboxamides []. Subsequent acid hydrolysis yields enantiopure 4,5-dihydroisoxazole-5-carboxylic acids [].

(±) 3-Methyl-4-phenyl-4,5-dihydroisoxazole-4-carboxylic Acid

Compound Description: This racemic compound is derived from the 1,3-dipolar intermolecular cycloaddition of ethyl atroponate and an aliphatic nitrile oxide, followed by enzymatic and microbiological hydrolysis to obtain optically active acids [].

4,5-Dihydroisoxazole-5-acetic acids

Compound Description: These compounds are synthesized from ketoximes and 2,2-dimethyl-5-methoxymethylene-1,3-dioxan-4,6-dione using butyllithium, with yields ranging from 35% to 79% [].

5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids

Compound Description: This series of compounds was synthesized and evaluated for their potential anti-cancer properties. Molecular docking studies were performed to understand their interactions with the target protein EGFR [].

Overview

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound characterized by its molecular formula C4H4BrNO3C_4H_4BrNO_3. It features a five-membered ring containing one nitrogen and one oxygen atom, making it a derivative of isoxazole. This compound has garnered attention in various fields of chemistry and biology due to its potential applications as a building block in organic synthesis and its role in biochemical research.

Source and Classification

The compound is classified under heterocycles, specifically as a brominated derivative of dihydroisoxazole. It is recognized for its utility in organic synthesis, particularly in the development of more complex molecules and heterocycles. Its structure allows for diverse reactivity, making it a valuable intermediate in chemical reactions .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid typically involves the bromination of 4,5-dihydroisoxazole-5-carboxylic acid. Common synthetic routes include:

  1. Bromination Reaction: This method entails reacting 4,5-dihydroisoxazole-5-carboxylic acid with bromine in the presence of a suitable solvent and catalyst. The reaction conditions can be optimized to enhance yield and purity.
  2. Continuous Flow Synthesis: In industrial settings, continuous flow techniques are employed to improve scalability and efficiency. This method allows for precise control over reaction parameters, leading to higher yields and better product quality.

Technical Considerations

The choice of solvent, temperature, and reaction time are critical factors influencing the yield and purity of the synthesized product. For instance, using polar solvents may facilitate better solubility and reactivity of the reactants involved.

Molecular Structure Analysis

Structure Data

The molecular structure of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid can be described by its InChI (International Chemical Identifier):

  • InChI: InChI=1S/C4H4BrNO3/c5-3-1-2(4(7)8)9-6-3/h2H,1H2,(H,7,8)

This identifier provides a standardized representation of the compound's structure.

Structural Features

The compound features:

  • A bromine atom at position 3 on the isoxazole ring.
  • A carboxylic acid group at position 5.
  • The presence of both nitrogen and oxygen in the ring contributes to its chemical reactivity.
Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical transformations:

  1. Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
  2. Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives depending on the reagents used.
  3. Cyclization Reactions: It can participate in cyclization processes to generate more complex heterocyclic structures .

Technical Details

The conditions for these reactions (e.g., temperature, catalysts) must be optimized to ensure high yields and selectivity towards desired products.

Mechanism of Action

The mechanism by which 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid exerts its effects involves interaction with specific biological targets. The bromine atom plays a crucial role in halogen bonding, which can enhance binding affinity to enzymes or receptors. Furthermore, the isoxazole ring's structure allows it to engage in various biological pathways, potentially modulating their activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 194.99 g/mol
  • Appearance: Typically exists as a solid or crystalline substance.

Chemical Properties

  • Solubility: Soluble in polar solvents like water and methanol due to the presence of the carboxylic acid group.
  • Reactivity: Exhibits reactivity typical of halogenated compounds and carboxylic acids.

These properties make it suitable for various applications in organic synthesis and biological studies .

Applications

Scientific Uses

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid has several notable applications:

  1. Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules and heterocycles.
  2. Biochemical Research: Used as an inhibitor in enzyme studies; it has been shown to inhibit certain enzymes effectively, making it useful in pharmacological research .
  3. Industrial Applications: Potentially utilized in producing specialty chemicals and materials due to its unique reactivity profile.
Pharmacological Applications & Therapeutic Potential

Antiproliferative Activity in Pancreatic Cancer via hGAPDH Covalent Inhibition

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid (CAS 1130365-33-1) exhibits potent anticancer activity through selective covalent inhibition of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key glycolytic enzyme overexpressed in pancreatic ductal adenocarcinoma. The compound’s electrophilic bromine moiety (C-Br bond) enables irreversible binding to cysteine residues (Cys152) in the hGAPDH active site, disrupting energy metabolism in cancer cells [4] [7]. Structural studies reveal that the dihydroisoxazole ring’s conformation optimally positions the bromine for nucleophilic attack by the thiol group of cysteine, while the carboxylic acid facilitates hydrogen bonding with Arg231 and Thr153 residues. This dual interaction mechanism results in sustained enzyme inhibition and ATP depletion.

Table 1: Antiproliferative Effects of Derivatives Against Pancreatic Cancer Cell Lines

Derivative StructureIC₅₀ (μM)hGAPDH Inhibition (%)
3-Bromo- (parent compound)1.8 ± 0.398 ± 2
3-Chloro- analog5.2 ± 0.782 ± 4
Methyl ester prodrug0.9 ± 0.299 ± 1
5-Amidated derivative>10012 ± 3

Metabolic flux analysis demonstrates that treatment with this compound reduces glycolytic activity by 78% and oxygen consumption by 64% within 6 hours, triggering caspase-dependent apoptosis. Notably, its specificity for cancer cells is 11-fold higher than for normal pancreatic epithelium, attributed to the Warburg effect dependency in malignant cells [4]. Current structure optimization focuses on prodrug approaches (e.g., methyl esters) to enhance cellular uptake while retaining the critical bromine-warhead interaction.

Anti-Tubercular Efficacy Against Drug-Resistant Mycobacterium tuberculosis Strains

Derivatives of 3-bromo-4,5-dihydroisoxazole-5-carboxylic acid exhibit exceptional activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis strains, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL [9]. The compound’s mechanism involves inhibition of membrane protein large 3 (MmpL3), a transporter essential for mycolic acid biosynthesis in mycobacterial cell walls. Molecular docking simulations confirm that the bromodihydroisoxazole scaffold binds to the proton translocation channel of MmpL3, disrupting proton motive force-driven lipid transport.

Table 2: Anti-Tubercular Activity of Carboxamide Derivatives

Carboxamide SubstituentMIC H37Rv (µg/mL)MIC XDR (µg/mL)
N-Cyclohexyl48
N-(1-Adamantyl)12
N-Isopropyl1632
N-Benzyl>32>32

Critical structure-activity relationship (SAR) studies reveal that:

  • Bromine position: 3-Bromo substitution enhances penetration through mycobacterial waxy envelopes (log P = 0.57) compared to 4-bromo analogs (log P = 1.24)
  • Amide conjugation: Aliphatic carboxamides (particularly 1-adamantyl) improve potency 16-fold over aromatic amides
  • Stereoelectronic effects: The dihydroisoxazole ring’s dipole moment (4.2 D) facilitates interactions with Thr517 and Gln621 residues in MmpL3 [9]

The compound overcomes ethambutol resistance by targeting a distinct binding site from conventional antitubercular drugs, demonstrating synergistic effects when combined with bedaquiline (FIC index = 0.3).

Selective Transglutaminase 2 (TG2) Inhibition for Autoimmune and Neurological Disorders

The 3-bromo-4,5-dihydroisoxazole core demonstrates potent inhibition of transglutaminase 2 (TG2), a calcium-dependent enzyme implicated in celiac disease, neurodegenerative disorders, and metastatic cancers. The compound acts as an irreversible suicide substrate, with the electrophilic bromine undergoing nucleophilic attack by TG2’s active-site cysteine residue (Cys277), forming a stable thioether adduct [8]. Enzyme kinetics reveal mixed-type inhibition with Kᵢ = 0.8 μM and kinact/Kᵢ = 2.3 × 10⁴ M⁻¹s⁻¹, indicating high catalytic efficiency.

Table 3: TG2 Inhibition Selectivity Profile

IsozymeInhibition (%)Selectivity Ratio
TG298 ± 11.0
Factor XIIIa12 ± 38.2
TG18 ± 212.3
TG315 ± 46.5

Key pharmacological advantages include:

  • Blood-brain barrier permeability: Calculated Pₑ = 12.7 × 10⁻⁶ cm/s (in vitro PAMPA-BBB model)
  • Oral bioavailability: 67% in rodent models with minimal first-pass metabolism
  • Disease-modifying effects: Reduces gliadin-induced immunotoxicity by 89% in celiac patient-derived enteroids at 10 μM concentration

The dihydroisoxazole ring’s conformational rigidity (puckered envelope conformation) prevents off-target reactions with plasma transglutaminases, while the carboxylic acid group coordinates with active-site histidine residues (His335) to enhance binding specificity [8].

Structure-Activity Relationship (SAR) Insights for Glycolytic Pathway Modulation

Comprehensive SAR analysis of 3-bromo-4,5-dihydroisoxazole-5-carboxylic acid reveals critical determinants for targeting glycolytic enzymes:

Table 4: SAR Analysis of Key Structural Modifications

Modification PositionBiological EffectPotency Shift
C3-Bromine replacementLoss of covalent binding>100-fold decrease
C5-Carboxylic acid reductionAbolished enzyme recognitionComplete inactivation
Dihydroisoxazole saturationEnhanced metabolic stability3-fold t₁/₂ increase
C4-Methyl substitutionAltered substrate specificityShift from hGAPDH to LDHA
  • Warhead optimization: Bromine > iodine (1.2× potency) > chlorine (0.3×) due to bond dissociation energy (Br: 66 kcal/mol) and atomic radius compatibility
  • Acid bioisosteres: Tetrazole substitution maintains hGAPDH inhibition (IC₅₀ = 2.1 μM) but reduces cytotoxicity 3-fold
  • Stereospecificity: (S)-enantiomer exhibits 18-fold higher affinity for hGAPDH than (R)-counterpart due to chiral pocket interactions
  • Heterocycle hybridization: Fusion with pyridazine ring enhances mitochondrial complex I inhibition (78% at 5 μM) [4] [7] [9]

Quantum mechanical calculations (DFT at B3LYP/6-311G** level) demonstrate that the C3 bromine’s σ-hole potential (+28 kcal/mol) correlates with inhibitory potency (R² = 0.94). Introduction of electron-withdrawing groups at C4 increases the compound’s electrophilicity index (ω = 8.7 eV) by polarizing the C-Br bond, enhancing covalent binding kinetics.

Role in Overcoming Chemoresistance Through Metabolic Reprogramming

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid derivatives reverse chemoresistance in refractory cancers via dual-pathway modulation:

Table 5: Mechanisms for Chemoresistance Reversal

Resistance MechanismCompound’s ActionEfficacy in Resistant Cells
P-glycoprotein overexpressionATP depletion inhibits efflux pumps32-fold doxorubicin sensitization
Hypoxia-inducible factor 1α (HIF-1α) stabilizationDisrupts HIF-1α/ARNT dimerization78% VEGF reduction
Glutathione-mediated detoxificationDepletes GSH through conjugation5.2× cisplatin synergy
Altered glucose metabolismhGAPDH/LDHA dual inhibitionResensitizes to metformin

The compound’s unique metabolic effects include:

  • ATP reduction: Depletes cellular ATP to <15% within 2 hours, disabling ABC transporter function
  • NAD⁺ restoration: Activates NAD⁺-dependent sirtuins via hGAPDH inhibition, reversing epigenetic resistance mechanisms
  • Lactate shuttle disruption: Inhibits monocarboxylate transporters (MCT4) through allosteric effects on carbonic anhydrase IX [7] [8]

In pancreatic cancer models, the compound resensitizes gemcitabine-resistant tumors (PANC-1/GemR) by downregulating ribonucleotide reductase M2 subunit (RRM2) expression and inducing synthetic lethality with PARP inhibitors (combination index = 0.2). The bromodihydroisoxazole scaffold’s ability to simultaneously target energy metabolism and resistance pathways represents a promising approach for refractory malignancies.

Properties

CAS Number

1130365-33-1

Product Name

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid

IUPAC Name

3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Molecular Formula

C4H4BrNO3

Molecular Weight

193.98 g/mol

InChI

InChI=1S/C4H4BrNO3/c5-3-1-2(4(7)8)9-6-3/h2H,1H2,(H,7,8)

InChI Key

DDBYUJCBKKNLAD-UHFFFAOYSA-N

SMILES

C1C(ON=C1Br)C(=O)O

Canonical SMILES

C1C(ON=C1Br)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.